5,5-Dimethyl-4-phenylpyrrolidin-2-one
Overview
Description
5,5-Dimethyl-4-phenylpyrrolidin-2-one is a chemical compound with the CAS Number: 20894-20-6 . It has a molecular weight of 189.26 and its molecular formula is C12H15NO. It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-4-phenylpyrrolidin-2-one consists of a pyrrolidin-2-one ring, which is a five-membered ring with nitrogen and oxygen atoms, and two methyl groups attached to the 5th carbon atom and a phenyl group attached to the 4th carbon atom .Physical And Chemical Properties Analysis
5,5-Dimethyl-4-phenylpyrrolidin-2-one is a powder at room temperature . It has a molecular weight of 189.26 and its molecular formula is C12H15NO.Scientific Research Applications
Enantiodivergent Synthesis
5,5-Dimethyl-4-phenylpyrrolidin-2-one is utilized in enantiodivergent synthesis. For instance, it aids in the preparation of amino analogs of pantolactone, a key compound in asymmetric synthesis, demonstrating its utility in chirality transfer processes (Camps et al., 2007).
Kinetics and Mechanism of Ring Transformation
This compound plays a crucial role in understanding the kinetics and mechanism of ring transformation in organic chemistry. It has been used to study the transformation reactions of isothiuronium salts into thiazolidinones, revealing insights into general acid-base and hydroxide ion catalyses in these processes (Hanusek et al., 2004).
Dynamic Kinetic Resolution
The compound is significant in the field of dynamic kinetic resolution (DKR), especially in the enzymatic enantioselective amination reactions catalyzed by ω-transaminases. This application is pivotal in the production of enantiomerically enriched derivatives, demonstrating its value in the field of catalysis (Koszelewski et al., 2009).
Antibacterial Agent Synthesis
5,5-Dimethyl-4-phenylpyrrolidin-2-one is also involved in the synthesis of novel heterocycles with antibacterial properties. This application is particularly relevant in medicinal chemistry, where it contributes to developing new antibacterial agents (Reddy et al., 2011).
Molecular Mechanics and Pharmaceutical Applications
It's a metabolite in certain pharmaceutical compounds with analgesic, anti-inflammatory, and antipyretic properties. Studies on its molecular mechanics and potential energy evaluation highlight its significance in the pharmaceutical industry (Otuokere et al., 2015).
Safety And Hazards
The safety information for 5,5-Dimethyl-4-phenylpyrrolidin-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
5,5-dimethyl-4-phenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2)10(8-11(14)13-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIXVNXAUDWTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502584 | |
Record name | 5,5-Dimethyl-4-phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-phenylpyrrolidin-2-one | |
CAS RN |
20894-20-6 | |
Record name | 5,5-Dimethyl-4-phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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